molecular formula C15H27N3OS B7593936 2,3-dimethyl-N-(1-prop-2-enylpiperidin-4-yl)thiomorpholine-4-carboxamide

2,3-dimethyl-N-(1-prop-2-enylpiperidin-4-yl)thiomorpholine-4-carboxamide

Cat. No. B7593936
M. Wt: 297.5 g/mol
InChI Key: NJJHEWFGYDWXMU-UHFFFAOYSA-N
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Description

2,3-dimethyl-N-(1-prop-2-enylpiperidin-4-yl)thiomorpholine-4-carboxamide, also known as DMPT, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMPT is a thiomorpholine derivative that acts as a feed attractant for aquatic animals and has been found to have numerous other applications.

Scientific Research Applications

2,3-dimethyl-N-(1-prop-2-enylpiperidin-4-yl)thiomorpholine-4-carboxamide has been extensively studied for its potential applications in aquaculture and animal feed industries. It has been found to act as a feed attractant for various aquatic animals, including fish, shrimp, and crab. This compound has been shown to improve feed intake, growth performance, and survival rates in aquaculture species. Apart from its use as a feed attractant, this compound has also been investigated for its potential applications in other fields, such as plant growth regulation, insect repellent, and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2,3-dimethyl-N-(1-prop-2-enylpiperidin-4-yl)thiomorpholine-4-carboxamide as a feed attractant is not fully understood. It is believed that this compound interacts with the olfactory system of aquatic animals, triggering a feeding response. This compound may also affect the metabolism and digestive processes of aquatic animals, leading to improved growth and performance.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects on aquatic animals. It has been shown to increase the secretion of digestive enzymes, improve nutrient absorption, and enhance the immune system of aquatic animals. This compound has also been found to have antioxidant properties, reducing oxidative stress and improving overall health.

Advantages and Limitations for Lab Experiments

2,3-dimethyl-N-(1-prop-2-enylpiperidin-4-yl)thiomorpholine-4-carboxamide has several advantages for lab experiments, such as its stability, solubility, and ease of use. It can be easily incorporated into feed formulations and used in various experimental setups. However, this compound also has some limitations, such as the need for careful dosing and the potential for environmental contamination.

Future Directions

There are several future directions for 2,3-dimethyl-N-(1-prop-2-enylpiperidin-4-yl)thiomorpholine-4-carboxamide research, such as exploring its potential applications in other fields, including plant growth regulation and pharmaceuticals. Further studies are also needed to understand the mechanism of action of this compound as a feed attractant and to optimize its use in aquaculture and animal feed industries. Additionally, research is needed to investigate the potential environmental impacts of this compound use and to develop sustainable and eco-friendly alternatives.
Conclusion
In conclusion, this compound is a thiomorpholine derivative that has gained significant attention in the scientific community due to its potential applications in various fields. The synthesis method involves a series of chemical reactions, and this compound has been extensively studied for its potential applications as a feed attractant in aquaculture and animal feed industries. This compound has various biochemical and physiological effects on aquatic animals and has several advantages and limitations for lab experiments. There are several future directions for this compound research, and further studies are needed to optimize its use and develop sustainable alternatives.

Synthesis Methods

2,3-dimethyl-N-(1-prop-2-enylpiperidin-4-yl)thiomorpholine-4-carboxamide can be synthesized through a series of chemical reactions involving thiomorpholine, 2,3-dimethylacrylonitrile, and other reagents. The synthesis method involves the use of various reagents, solvents, and catalysts, and requires careful control of reaction conditions to obtain high yields and purity.

properties

IUPAC Name

2,3-dimethyl-N-(1-prop-2-enylpiperidin-4-yl)thiomorpholine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H27N3OS/c1-4-7-17-8-5-14(6-9-17)16-15(19)18-10-11-20-13(3)12(18)2/h4,12-14H,1,5-11H2,2-3H3,(H,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJJHEWFGYDWXMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(SCCN1C(=O)NC2CCN(CC2)CC=C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H27N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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